molecular formula C17H15NO2 B189072 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone CAS No. 246181-55-5

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone

Cat. No. B189072
M. Wt: 265.31 g/mol
InChI Key: FTEHKBSVTFDQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone, also known as MMQ, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinolone derivatives and has been found to have potential applications in the field of medicine and research.

Scientific Research Applications

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism Of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages And Limitations For Lab Experiments

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is stable and easy to handle, making it suitable for various assays. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is also relatively cost-effective compared to other compounds with similar properties. However, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has some limitations, such as its low solubility in water, which can affect its bioavailability. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone also has limited toxicity data, which can affect its safety profile.

Future Directions

There are several future directions for 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone research. One direction is to explore its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize the synthesis method and improve the yield and purity of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone. Further studies are also needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone and its potential side effects. Additionally, the development of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone derivatives with improved properties can be explored.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is a synthetic compound that has potential applications in the field of medicine and research. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore its potential applications and optimize its properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has the potential to be a valuable tool in biomedical research and drug development.

Synthesis Methods

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and methyl anthranilate followed by cyclization and oxidation. The yield of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be improved by optimizing the reaction conditions and using suitable catalysts.

properties

CAS RN

246181-55-5

Product Name

2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15-6-4-3-5-14(15)17(19)11-16(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3

InChI Key

FTEHKBSVTFDQHR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC

Origin of Product

United States

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